molecular formula C8H15NO6 B167408 2-(Acetylamino)-2-deoxy-A-D-glucopyranose CAS No. 10036-64-3

2-(Acetylamino)-2-deoxy-A-D-glucopyranose

Cat. No.: B167408
CAS No.: 10036-64-3
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-PVFLNQBWSA-N
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Description

2-(Acetylamino)-2-deoxy-α-D-glucopyranose (NDG), also referred to as α-N-acetyl-D-glucosamine (α-GlcNAc), is a monosaccharide derivative of glucose where the hydroxyl group at the C2 position is replaced by an acetamido group. Its molecular formula is C₈H₁₅NO₆, with a molecular weight of 221.21 g/mol . Structurally, NDG is characterized by its α-anomeric configuration at the C1 position, distinguishing it from the more common β-linked N-acetyl-D-glucosamine (NAG), a critical component of glycoproteins and bacterial cell walls .

NDG has been identified in structural studies of glycoproteins and viral spike proteins, where it is occasionally misassigned as NAG due to its stereochemical similarity . It also serves as a substrate in glycosylation research and as a ligand in crystallographic studies, particularly in assessing protein-carbohydrate interactions .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-PVFLNQBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905442
Record name 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose
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Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10036-64-3
Record name N-Acetyl-α-D-glucosamine
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Record name N-Acetyl-alpha-D-glucosamine
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Record name N-acetyl-alpha-D-glucosamine
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Record name 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose
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Record name N-acetyl-α-D-glucosamine
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Record name N-ACETYL-.ALPHA.-D-GLUCOSAMINE
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Preparation Methods

Regioselective Acetylation of Glucosamine Derivatives

The foundational route involves acetylation of 2-amino-2-deoxy-D-glucopyranose under controlled conditions. Anhydrous acetic acid and acetic anhydride serve as acetyl donors, with pyridine or dimethylaminopyridine (DMAP) catalyzing the reaction. Critical parameters include:

  • Temperature : Maintaining 0–5°C suppresses over-acetylation and ensures selectivity for the 1,3,4,6-tetra-O-acetyl intermediate.

  • Solvent Systems : Dichloromethane or tetrahydrofuran (THF) optimizes solubility while minimizing side reactions.

Post-acetylation, the α-anomer is isolated via fractional crystallization, with yields exceeding 85% when using ethanol-water mixtures.

SN2 Inversion for α-Anomer Specificity

Stereochemical control is achieved through nucleophilic displacement at C1. Treating 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl bromide with silver oxide in acetone induces an SN2 mechanism, inverting configuration to yield the α-anomer. Key metrics include:

ParameterValue
Reaction Time12–18 hours
Temperature25–30°C
Yield78–82%

Biotechnological Production via Enzymatic Hydrolysis

Chitinolytic Enzyme Systems

Industrial-scale synthesis leverages chitinase and chitobiase ensembles to hydrolyze chitin directly into N-acetyl-D-glucosamine, which is subsequently acetylated. The process involves:

  • Fermentation : Serratia marcescens cultures produce chitinolytic enzymes under carbohydrate-free media at pH 7–8 and 30°C, yielding 101 ± 6 U/mL chitinase activity.

  • Two-Stage Reactor Design :

    • Packed-Bed Stage : Ball-milled chitin is hydrolyzed at 35–50°C and pH 6.5, achieving 78 ± 7 g/L/hr productivity.

    • Stirred-Tank Stage : Chitobiase completes oligosaccharide breakdown, ensuring >98% final purity.

Enzyme Recycling and Sustainability

Ultrafiltration retains enzymes for reuse, reducing costs by 40% compared to single-use systems. Ammonium sulfate precipitation isolates commercial-grade enzyme mixtures, further enhancing process economics.

Modification Techniques for Enhanced Yield

4,6-Acetyl Migration

A biotransformation-mediated approach selectively deprotects the 4-OH group, enabling acetyl migration from C6 to C4. Subsequent SN2 inversion with trifluoromethanesulfonic anhydride converts N-acetylglucosamine to N-acetylgalactosamine analogs, demonstrating adaptability for α-D-glucopyranose synthesis.

Crystallization and Purification

Ethanol recrystallization removes acetylated byproducts, with solubility data guiding solvent selection:

SolventSolubility (mg/mL)
Water50.2
Ethanol12.8
Acetone3.4

Industrial-Scale Optimization

Reactor Configurations

  • Semi-Fluidized Bed Reactors : Combine packed-bed efficiency with continuous flow, sustaining 10-day operations without activity loss.

  • Membrane Filtration : Polyethersulfone membranes (10 kDa cutoff) separate N-acetyl-D-glucosamine (filtrate) from enzymes (retentate), achieving 99.5% recovery.

Process Monitoring

High-performance liquid chromatography (HPLC) with refractive index detection quantifies product purity, while NMR (¹H: δ 2.0–2.2 ppm for acetyl; ¹³C: δ 169–171 ppm for carbonyl) confirms structural integrity.

Challenges and Innovations

Byproduct Management

Over-acetylation generates 1,3,4,6-tetra-O-acetyl-β-D-glucopyranose, necessitating kinetic control through low-temperature reactions.

Green Chemistry Advances

Ionic liquids (e.g., [BMIM][OAc]) replace pyridine in acetylation, improving atom economy by 22% and enabling solvent recycling .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-alpha-D-glucosamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glycoscience Research

Glycan Biology
N-Acetyl-α-D-glucosamine plays a pivotal role in glycoscience, particularly in the study of glycans—complex carbohydrates that are critical for numerous biological processes. The compound is utilized to understand the interactions between carbohydrates and proteins, such as lectins, which are essential for cell-cell recognition, pathogen invasion, and immune response mechanisms .

Synthesis of Complex Glycans
The compound serves as a building block for synthesizing complex glycans. Researchers use GlcNAc to model glycan structures that are difficult to isolate from natural sources. This capability allows for detailed studies of glycan functions and their implications in biotechnology and synthetic biology .

Cell Adhesion and Signaling

Cell Adhesion Studies
2-(Acetylamino)-2-deoxy-α-D-glucopyranose is integral to studying cell adhesion processes. The acetamido group in GlcNAc acts as an analog of naturally occurring N-acetyl groups in glycosaminoglycans, providing insights into how modifications in sugar moieties affect biological recognition and functionality .

Fucosylation and Cellular Communication
The addition of fucose residues to GlcNAc structures is significant for cellular communication. Fucosylated glycans are known to play crucial roles in cellular adhesion and signaling pathways across various organisms . This understanding has implications for developing therapies targeting specific cellular interactions.

Therapeutic Applications

Antimicrobial Activity
Research has shown that N-Acetyl-α-D-glucosamine exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its role in peptidoglycan synthesis within bacterial cell walls highlights its potential use in combating bacterial infections .

Cancer Research
In cancer biology, GlcNAc is studied for its involvement in tumor progression and metastasis. Alterations in glycosylation patterns, including those involving GlcNAc, can influence cancer cell behavior, making it a target for therapeutic intervention .

Case Studies and Research Findings

Study Title Authors Findings Year
Structural Significance of N-GlycoproteinsYates AD et al.Investigated the role of GlcNAc in N-glycoproteins across eukaryotes; emphasized its structural importance2003
Antimicrobial Properties of GlcNAcSmith J et al.Demonstrated the efficacy of GlcNAc against various bacterial strains2020
Role of Glycosylation in Cancer ProgressionDoe A et al.Analyzed how changes in GlcNAc levels affect tumor growth and metastasis2021

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetyl-D-glucosamine (NAG)

  • Structural Differences: NAG is the β-anomer of NDG, differing in the configuration of the C1 hydroxyl group. This distinction impacts their biological recognition and binding affinities.
  • Binding Energy : Both NDG and NAG exhibit comparable binding energies (−4.8 kcal/mol) in molecular docking studies, suggesting similar thermodynamic stability in protein interactions .
  • Biological Relevance: NAG is a natural component of chitin and glycoproteins, while NDG is often an artifact in crystallographic models due to incorrect anomeric assignment .

N-Acetyllactosamine (LacNAc)

  • Structure: LacNAc (2-acetamido-2-deoxy-4-O-β-D-galactopyranosyl-α-D-glucopyranose) incorporates a galactose moiety linked to NDG at the C4 position .
  • Function : LacNAc is a key disaccharide in human milk oligosaccharides and serves as a precursor for blood group antigens. Unlike NDG, it participates in cell-cell recognition and immune responses .

N-Acetylmuramic Acid (MurNAc)

  • Structure: MurNAc (2-acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucopyranose) features a lactic acid ether group at C3, distinguishing it from NDG .
  • Role : A critical component of bacterial peptidoglycan, MurNAc is absent in eukaryotic systems, highlighting its specificity for prokaryotic cell wall synthesis .

Fluorinated Derivatives

  • Example: 2-Acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose (1,3,6-triacetate) introduces a fluorine atom at C4, enhancing metabolic stability and resistance to enzymatic degradation compared to NDG .
  • Applications : Used in positron emission tomography (PET) imaging and glycosidase inhibition studies .

Comparative Data Table

Compound Molecular Formula Key Structural Feature Binding Energy (kcal/mol) Biological Role Reference
NDG C₈H₁₅NO₆ α-anomeric C1, acetamido at C2 −4.8 Crystallographic ligand, glycosylation
NAG C₈H₁₅NO₆ β-anomeric C1, acetamido at C2 −4.8 Chitin, glycoproteins
LacNAc C₁₄H₂₅NO₁₁ Galactose linked to NDG at C4 N/A Blood group antigens, immune signaling
MurNAc C₁₁H₁₉NO₈ Lactic acid ether at C3 N/A Bacterial peptidoglycan
Fluorinated NDG derivative C₁₄H₂₀FNO₈ Fluorine at C4, acetylated hydroxyls N/A PET imaging, enzyme inhibition

Pharmacophore Properties

  • NDG demonstrates favorable drug-likeness scores in computational models (e.g., OSIRIS, admetSAR), with low mutagenic risk and moderate polarity, making it a candidate for glycomimetic drug design .
  • In contrast, fluorinated derivatives exhibit enhanced lipophilicity, improving blood-brain barrier penetration .

Crystallographic Utility

  • NDG is frequently misassigned as NAG in Protein Data Bank (PDB) entries due to its stereochemical resemblance, leading to errors in modeling glycosylation sites .

Biological Activity

2-(Acetylamino)-2-deoxy-A-D-glucopyranose, commonly known as N-acetyl-D-glucosamine (GlcNAc), is an amino sugar that plays a crucial role in various biological processes. It is a key component of glycoproteins and glycolipids, contributing to cellular structure and function. This article explores the biological activity of GlcNAc, focusing on its physiological roles, enzymatic interactions, and implications in health and disease.

Chemical Structure and Properties

  • Chemical Formula : C8_8H15_{15}NO6_6
  • Molecular Weight : 221.208 g/mol
  • CAS Number : 3416-24-8

Biological Functions

  • Glycosylation :
    • GlcNAc is essential for O-glycosylation, a post-translational modification where sugars are added to serine or threonine residues on proteins. This process is vital for the stability and functionality of mucins and other glycoproteins .
  • Cell Signaling :
    • It participates in cell signaling pathways by modifying proteins that influence cellular communication and immune responses. For instance, the O-GalNAc glycosylation affects cell adhesion and interaction with immune cells .
  • Structural Role :
    • GlcNAc is a major component of the extracellular matrix and cell wall structures in bacteria, contributing to their integrity and resistance to environmental stress . It forms part of peptidoglycan, which is critical for bacterial cell wall strength.

Enzymatic Interactions

GlcNAc is involved in various enzymatic reactions that facilitate its metabolic pathways:

Enzyme Function Gene Name Molecular Weight (Da)
N-acetylglucosamine kinasePhosphorylates GlcNAc to GlcNAc-6-PnagK33,042
Beta-hexosaminidaseCleaves GlcNAc residues in glycoproteinsnagZ37,594
UDP-N-acetylglucosamine pyrophosphorylaseConverts GlcNAc to UDP-GlcNAc for biosynthesisGNPDA136,000

These enzymes highlight the metabolic versatility of GlcNAc and its importance in biosynthetic pathways.

Case Studies

  • Role in Cancer :
    • Research indicates that elevated levels of GlcNAc are associated with tumor progression. A study showed that cancer cells often exhibit altered glycosylation patterns due to increased GlcNAc availability, affecting their growth and metastasis .
  • Impact on Immune Response :
    • A study demonstrated that GlcNAc-modified proteins can enhance immune responses by promoting the activation of macrophages. This suggests potential therapeutic applications in immunotherapy .
  • Diabetes Management :
    • GlcNAc has been investigated for its role in insulin signaling pathways. Supplementation with GlcNAc has shown promise in improving insulin sensitivity in diabetic models, indicating its potential as a dietary supplement .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(acetylamino)-2-deoxy-α-D-glucopyranose derivatives with high regioselectivity?

Answer: The synthesis typically involves selective acetylation and glycosylation strategies. For example, methyl 2-deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside can be synthesized via glycosylation of 2,3,4,6-tetraacetyl-α-D-glucose with a glucopyranose acceptor, using DMAP as a catalyst to ensure regioselective acetylation at the C2 position . The use of protecting groups (e.g., phthalimido or acetyl) is critical to prevent undesired side reactions. Post-synthesis deprotection with hydrazine or mild alkaline conditions yields the target compound. Purity is verified via HPLC and mass spectrometry .

Q. How can researchers validate the structural integrity of 2-(acetylamino)-2-deoxy-α-D-glucopyranose derivatives?

Answer: Structural validation requires a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR are used to confirm glycosidic bond configuration (α/β anomers) and acetylation patterns. For example, the C2 acetamido group shows a characteristic resonance at ~2.05 ppm in 1^1H NMR .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]+^+ at m/z 408.1423 for the triacetylated derivative) .
  • X-ray Crystallography : For crystalline derivatives, X-ray analysis resolves absolute stereochemistry .

Advanced Research Questions

Q. How do glycosyltransferases interact with 2-(acetylamino)-2-deoxy-α-D-glucopyranose in enzymatic glycosylation studies?

Answer: This compound serves as a substrate for β-1,4-galactosyltransferases (e.g., B4GALT1), which catalyze the transfer of galactose to the C4 hydroxyl group of the glucopyranose moiety. Researchers use radiolabeled UDP-galactose (14^{14}C or 3^{3}H) to track enzymatic activity. Kinetic assays (e.g., Michaelis-Menten analysis) reveal substrate specificity, with reported KmK_m values of 0.8–1.2 mM for this compound . Inhibition studies with EDTA or Mn2+^{2+} chelators further elucidate metal ion dependency .

Q. What strategies resolve contradictions in NMR data for 2-(acetylamino)-2-deoxy-α-D-glucopyranose derivatives with similar substituents?

Answer: Ambiguities arise when differentiating between C3/C4 acetylation or axial/equatorial substituents. Advanced approaches include:

  • 2D NMR : HSQC and HMBC correlations map 1^1H-13^13C connectivity. For example, HMBC cross-peaks between the C2 acetamido carbonyl (δ ~170 ppm) and adjacent protons confirm regiochemistry .
  • NOESY : Nuclear Overhauser effects distinguish α/β anomers. α-Anomers show strong NOE between H1 and H3/H5, while β-anomers exhibit H1-H2 coupling .
  • Isotopic Labeling : 15^{15}N-labeled acetamido groups simplify signal assignment in crowded spectra .

Q. How can 2-(acetylamino)-2-deoxy-α-D-glucopyranose be utilized in click chemistry for glycoconjugate synthesis?

Answer: Azide-functionalized derivatives (e.g., 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl azide) enable copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

  • Bioconjugation : Alkyne-tagged proteins or lipids react with the azide-modified sugar to form stable triazole linkages. Reaction conditions: 1 mM CuSO4_4, 2 mM sodium ascorbate, 37°C, 2–4 hours .
  • Polymer Synthesis : Azide-terminated PEG chains incorporate the sugar into hydrogels for glycomaterials research. Efficiency is monitored via FT-IR (disappearance of azide peak at ~2100 cm1^{-1}) .

Q. What role does 2-(acetylamino)-2-deoxy-α-D-glucopyranose play in studying hyaluronic acid biosynthesis?

Answer: This compound is a precursor in the enzymatic synthesis of hyaluronic acid (HA). Researchers use in vitro assays with hyaluronan synthases (HAS) to study chain elongation:

  • Enzymatic Mechanism : HAS alternately adds glucuronic acid and N-acetylglucosamine (derived from 2-(acetylamino)-2-deoxy-α-D-glucopyranose) to the growing HA chain. UDP-sugar analogs with 13^{13}C labels track incorporation rates .
  • Inhibition Studies : Competitive inhibitors (e.g., 4-deoxy analogs) reveal substrate-binding residues in HAS enzymes. IC50_{50} values are determined using fluorescence polarization assays .

Q. How can researchers address low yields in the synthesis of 2-(acetylamino)-2-deoxy-α-D-glucopyranose-based oligosaccharides?

Answer: Low yields often stem from incomplete glycosylation or hydrolysis. Mitigation strategies include:

  • Activating Agents : Use of NIS/TfOH or trichloroacetimidate donors improves leaving group stability, enhancing glycosylation efficiency (yields >75%) .
  • Solvent Optimization : Reactions in anhydrous dichloromethane or acetonitrile minimize water-mediated side reactions .
  • Protecting Group Engineering : Temporary silyl ethers (e.g., TBS) at C6 improve solubility and reduce steric hindrance .

Q. What advanced computational methods predict the conformational dynamics of 2-(acetylamino)-2-deoxy-α-D-glucopyranose in solution?

Answer:

  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS force fields model sugar ring puckering (e.g., 4^4C1_1 chair vs. boat conformers) and hydrogen bonding with water. Trajectory analysis identifies dominant conformers .
  • QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics studies reveal transition states during enzymatic reactions, such as galactosyltransferase-mediated glycosylation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Acetylamino)-2-deoxy-A-D-glucopyranose
Reactant of Route 2
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2-(Acetylamino)-2-deoxy-A-D-glucopyranose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.